N-((2-(dimethylamino)pyridin-4-yl)methyl)cyclobutanecarboxamide
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Overview
Description
N-((2-(dimethylamino)pyridin-4-yl)methyl)cyclobutanecarboxamide is a compound of interest in various fields of scientific research due to its unique chemical structure and properties This compound features a cyclobutanecarboxamide group attached to a pyridine ring substituted with a dimethylamino group
Mechanism of Action
Target of Action
Related compounds such as n-(pyridin-4-yl)pyridin-4-amine and its derivatives have been studied for their arrangement within a layered structure of zirconium 4-sulfophenylphosphonate
Mode of Action
Related compounds have been found to interact with their targets through a dense net of hydrogen bonds
Biochemical Pathways
Related compounds have been found to have potential use in non-linear optics , suggesting that they might affect pathways related to optical signal processing
Result of Action
Related compounds have been found to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra , suggesting that N-((2-(dimethylamino)pyridin-4-yl)methyl)cyclobutanecarboxamide might have similar effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(dimethylamino)pyridin-4-yl)methyl)cyclobutanecarboxamide typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 4-chloropyridine, undergoes a nucleophilic substitution reaction with dimethylamine to form 4-(dimethylamino)pyridine.
Alkylation: The 4-(dimethylamino)pyridine is then alkylated with a suitable alkylating agent, such as chloromethyl cyclobutanecarboxylate, under basic conditions to introduce the cyclobutanecarboxamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-((2-(dimethylamino)pyridin-4-yl)methyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
N-((2-(dimethylamino)pyridin-4-yl)methyl)cyclobutanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine: A widely used nucleophilic catalyst in organic synthesis.
N,N-Dimethylpyridin-4-amine: Similar in structure but lacks the cyclobutanecarboxamide group.
Uniqueness
N-((2-(dimethylamino)pyridin-4-yl)methyl)cyclobutanecarboxamide is unique due to the presence of both the dimethylamino group and the cyclobutanecarboxamide moiety
Properties
IUPAC Name |
N-[[2-(dimethylamino)pyridin-4-yl]methyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-16(2)12-8-10(6-7-14-12)9-15-13(17)11-4-3-5-11/h6-8,11H,3-5,9H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXZIYWGSRQXFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)CNC(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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